Triazole-carboxylic acids have been investigated for their potential as medicinal agents due to their ability to interact with various biological targets. Some triazole-carboxylic acids have shown antifungal and antibacterial activity PubChem: Triazole-4-carboxylic acid, CID 140120: .
Triazole-carboxylic acids can be used as ligands to coordinate with metal ions, which may be useful in the development of new materials with specific properties ScienceDirect: Metal Complexes with Triazole Ligands.
Triazole-carboxylic acids can be used as building blocks for the synthesis of more complex molecules RSC Advances: Recent Advances in the Synthesis and Applications of Triazole-Containing Polymers.
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound characterized by a triazole ring and a carboxylic acid functional group. Its molecular formula is C9H6ClN3O2, with a molecular weight of 223.62 g/mol. The structure features a chlorophenyl group attached to the triazole ring, making it a significant compound in medicinal chemistry due to its potential biological activities and applications in drug development .
These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study .
Studies have indicated that 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant biological activities:
The synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
The compound holds promise in various fields:
Interaction studies have focused on the compound's ability to bind with biological targets such as enzymes and receptors. For instance:
Several compounds share structural similarities with 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | C10H8ClN3O2 | Methyl substitution enhances lipophilicity |
5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole | C11H8ClN3O4 | Additional carboxymethyl group increases solubility |
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | C15H10ClN3O2 | Larger phenyl group may affect binding properties |
The uniqueness of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of a chlorinated aromatic system with a triazole core and carboxylic functionality. This configuration contributes to its distinct biological activities and makes it an attractive target for further research in medicinal chemistry and pharmacology.
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid possesses the molecular formula C9H6ClN3O2 with a precise molecular weight of 223.62 grams per mole [1] [2] [3]. The compound is officially registered under CAS Registry Number 113934-32-0 and carries the MDL number MFCD10686821 [3] [4] [5]. This heterocyclic compound represents a substituted triazole derivative featuring both aromatic and carboxylic acid functionalities within its molecular framework [2] [3] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₆ClN₃O₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 223.62 | [1] [2] [3] |
CAS Registry Number | 113934-32-0 | [3] [4] [5] |
IUPAC Name | 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | [2] [3] [5] |
MDL Number | MFCD10686821 | [3] [7] |
PubChem CID | 28743218 | [6] |
The molecular architecture of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid incorporates three distinct structural domains: a 1,2,3-triazole heterocyclic ring, a 4-chlorophenyl aromatic substituent, and a carboxylic acid functional group [6] [8]. The triazole ring system exhibits planar geometry with all atoms in sp² hybridization, contributing to the aromatic character through six π-electrons delocalized across the five-membered ring [8] [9].
The 1,2,3-triazole ring contains three nitrogen atoms positioned at the 1-, 2-, and 3-positions, creating a highly electron-rich heterocyclic system [8] [9]. The nitrogen atoms within the triazole ring contribute significantly to the compound's chemical properties, particularly its ability to participate in hydrogen bonding and coordination chemistry [9] [10]. The aromatic triazole system demonstrates considerable stability against electron attachment-induced cleavage compared to other heterocyclic systems [10].
The 4-chlorophenyl substituent attached to the N-1 position of the triazole ring introduces electron-withdrawing characteristics that influence the overall electronic distribution within the molecule [11] [12]. The chlorine atom at the para position of the phenyl ring serves as a deactivating group for electrophilic aromatic substitution reactions while simultaneously affecting the reactivity patterns of the entire molecular system [11] [12].
The carboxylic acid moiety positioned at the C-4 carbon of the triazole ring provides acidic functionality and contributes to the compound's solubility characteristics in polar solvents [13]. The carbon-nitrogen bond connecting the triazole ring to the phenyl substituent exhibits high thermal stability under normal conditions [9] [10].
The Simplified Molecular Input Line Entry System (SMILES) notation for 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is represented as C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Cl [1] [6]. The canonical SMILES representation provides an alternative format: OC(=O)C1=CN(N=N1)C1C=CC(Cl)=CC=1 [2].
The International Chemical Identifier (InChI) offers a comprehensive computational representation: InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) [2] [6]. This notation encodes the complete molecular structure including connectivity, hydrogen positions, and stereochemical information.
The corresponding InChI Key provides a unique identifier: OVGSNJOPTZYJNZ-UHFFFAOYSA-N [6]. These computational representations facilitate database searches, molecular modeling studies, and structure-activity relationship analyses for pharmaceutical and chemical research applications.
Identifier Type | Value | Reference |
---|---|---|
SMILES Notation | C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Cl | [1] [6] |
Canonical SMILES | OC(=O)C1=CN(N=N1)C1C=CC(Cl)=CC=1 | [2] |
InChI | InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | [2] [6] |
InChI Key | OVGSNJOPTZYJNZ-UHFFFAOYSA-N | [6] |
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exists as a solid crystalline material under standard temperature and pressure conditions [4] [7]. While specific appearance data for this compound remains limited in available literature, related phenyl-substituted triazole-4-carboxylic acid derivatives typically present as off-white to white solid powders [7] [13].
The compound demonstrates stability under room temperature storage conditions, making it suitable for standard laboratory handling and storage protocols [4] [7]. Similar triazole carboxylic acid derivatives, such as 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, exhibit off-white solid appearance with defined melting points, suggesting comparable physical characteristics for the 4-chlorophenyl analog [13].
The crystalline nature of triazole carboxylic acids generally results from intermolecular hydrogen bonding interactions between carboxylic acid groups and nitrogen atoms within the triazole ring system [9] [13]. These interactions contribute to the solid-state stability and morphological characteristics observed in this class of compounds.
The solubility characteristics of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be predicted based on the established solubility patterns of triazole derivatives and the influence of functional groups present in the molecule [9] [14]. Triazoles are characteristically highly soluble in water due to their nitrogen-rich heterocyclic structure and ability to form hydrogen bonds [9] [14].
The presence of the carboxylic acid functional group significantly enhances solubility in polar solvents through hydrogen bonding interactions and potential ionic dissociation [9] [13]. Similar phenyl-substituted triazole carboxylic acids demonstrate slight solubility in dimethyl sulfoxide and methanol, indicating comparable behavior for the 4-chlorophenyl derivative [13].
The 4-chlorophenyl substituent introduces moderate hydrophobic character that may reduce water solubility compared to unsubstituted triazole carboxylic acids while maintaining good solubility in polar organic solvents [9] [13]. The compound likely exhibits variable solubility in organic solvents depending on their polarity, with better dissolution in polar solvents due to the carboxylic acid and triazole functionalities [9].
Solvent Type | Expected Solubility | Basis for Prediction | Reference |
---|---|---|---|
Water | Highly soluble (typical for triazoles) | All triazoles are highly water-soluble | [9] [14] |
Dimethyl sulfoxide | Slightly soluble (similar compounds) | Similar phenyl-triazole-carboxylic acids | [13] |
Methanol | Slightly soluble (similar compounds) | Similar phenyl-triazole-carboxylic acids | [13] |
Ethanol | Soluble (typical for triazole carboxylic acids) | General triazole behavior | [9] |
Organic Solvents | Variable depending on polarity | Structure-activity relationship | [9] |
Polar Solvents | Good solubility due to carboxylic acid group | Polar functional groups present | [9] [13] |
The thermal stability of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be assessed through comparison with related triazole derivatives and general thermal decomposition patterns observed in this class of compounds [15] [16]. Triazole derivatives typically demonstrate relatively good thermal stability due to the aromatic character and strong bonding within the heterocyclic ring system [15] [16].
Based on thermal analysis studies of similar triazole compounds, the decomposition temperature is expected to occur around 300°C, consistent with other substituted triazole carboxylic acids [17] [18]. The compound should remain stable under normal storage conditions at room temperature, with thermal decomposition occurring only at elevated temperatures [4] [7].
Upon thermal decomposition, the compound would likely produce carbon oxides, hydrogen chloride gas, and nitrogen oxides as primary decomposition products, following typical patterns observed for chlorinated aromatic triazole derivatives [19]. The thermal stability classification places this compound among relatively stable heterocyclic materials suitable for standard laboratory and industrial handling [15] [16].
The presence of the carboxylic acid group may contribute to thermal stability through intermolecular hydrogen bonding in the solid state, while the chlorophenyl substituent provides additional molecular rigidity that can enhance thermal resistance [15] [16]. Storage at room temperature under dry conditions should maintain compound integrity for extended periods [4] [7].
Property | Value/Observation | Supporting Evidence | Reference |
---|---|---|---|
Thermal Decomposition Temperature (°C) | Expected ~300°C (similar triazoles) | Similar triazole compounds decompose around 300°C | [17] [18] |
Thermal Stability Classification | Relatively good thermal stability | Triazole derivatives show good thermal stability | [15] [16] |
Decomposition Products | Carbon oxides, Hydrogen chloride, Nitrogen oxides | Identified from safety data sheets | [19] |
Storage Stability | Stable under recommended conditions | Standard storage conditions apply | [19] |
Temperature Range for Stability | Room temperature storage recommended | Based on similar compound requirements | [4] [7] |
The chemical reactivity of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid stems from the presence of three distinct functional groups: the carboxylic acid moiety, the 1,2,3-triazole ring system, and the 4-chlorophenyl substituent [8] [20] [13]. Each functional group contributes unique reactivity patterns that collectively determine the compound's overall chemical behavior and potential synthetic applications.
The carboxylic acid functional group (-COOH) provides acidic properties with an expected pKa value around 3-4, similar to other aromatic carboxylic acids [13]. This functionality enables the formation of salts, esters, and amides through standard carboxylic acid chemistry [13]. The acidic nature facilitates ionization in aqueous solutions and participation in acid-base equilibria.
The 1,2,3-triazole ring system represents an electron-rich aromatic heterocycle capable of both nucleophilic and electrophilic substitution reactions [8] [20]. The three nitrogen atoms within the ring create multiple sites for potential chemical interactions, including hydrogen bonding, coordination chemistry, and heterocyclic substitution reactions [8] [9].
The 4-chlorophenyl substituent introduces electron-withdrawing characteristics that modulate the reactivity of both the triazole ring and the carboxylic acid group [11] [12]. The chlorine atom serves as a deactivating group for electrophilic aromatic substitution while providing a potential leaving group for nucleophilic aromatic substitution reactions [11] [12].
Functional Group | Reactivity Type | Expected Properties | Reference |
---|---|---|---|
Carboxylic Acid (-COOH) | Acidic, forms salts, esters, amides | pKa ~3-4 (similar compounds) | [13] |
Triazole Ring (1,2,3-triazole) | Nucleophilic and electrophilic substitution | Aromatic, electron-rich system | [8] [20] |
4-Chlorophenyl Substituent | Electron-withdrawing, affects reactivity | Deactivating group for electrophilic attack | [11] [12] |
Carbon-Nitrogen Bond (triazole-phenyl) | Stable under normal conditions | Strong bond, thermally stable | [9] [10] |
Aromatic System | Electrophilic aromatic substitution | Reduced reactivity due to chlorine substituent | [11] [12] |
The carboxylic acid functionality in 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits typical reactivity patterns associated with aromatic carboxylic acids, including acid-base behavior, esterification, and amide formation [13]. The proximity of the electron-withdrawing triazole ring system may enhance the acidity compared to simple aliphatic carboxylic acids [13].
Esterification reactions can proceed through standard Fischer esterification conditions using alcohols and acid catalysts, or through more efficient coupling reagent methodologies [21] [13]. The carboxylic acid group readily forms amide bonds through reaction with amines using coupling reagents such as carbodiimides or active ester intermediates [21].
Salt formation occurs readily with inorganic and organic bases, producing ionic compounds with enhanced water solubility characteristics [13]. The carboxylic acid can participate in decarboxylation reactions under specific conditions, particularly in the presence of catalytic systems designed for triazole formation [21].
The electron-withdrawing nature of the triazole ring and chlorophenyl substituent may influence the reactivity of the carboxylic acid group by stabilizing the conjugate base formed upon ionization [11] [13]. This electronic effect could result in slightly enhanced acidity compared to unsubstituted aromatic carboxylic acids.
The 1,2,3-triazole ring in 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates characteristic reactivity patterns associated with electron-rich aromatic heterocycles [8] [20]. The ring system can undergo both electrophilic and nucleophilic substitution reactions, with the specific reaction pathway depending on the electronic nature of the attacking species and reaction conditions [8] [20].
Electrophilic substitution reactions typically occur at nitrogen atoms due to the high electron density present in the triazole ring [8]. The presence of three nitrogen atoms provides multiple potential sites for electrophilic attack, though the substitution pattern may be influenced by the existing substituents [8] [20].
Nucleophilic substitution reactions can occur at carbon positions within the triazole ring, particularly when activated by electron-withdrawing substituents [8] [20]. The ring system demonstrates considerable stability against electron attachment-induced cleavage compared to other heterocyclic systems such as imidazoles [10].
The triazole ring can participate in coordination chemistry through its nitrogen atoms, forming complexes with various metal ions [9]. This coordination ability contributes to potential applications in materials science and catalysis [15] [22]. The aromatic character of the triazole ring system provides thermal and chemical stability under normal reaction conditions [9] [10].
The 4-chlorophenyl substituent significantly influences the overall reactivity patterns of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid through both electronic and steric effects [11] [12]. The chlorine atom functions as an electron-withdrawing group that reduces electron density in the aromatic ring and affects the reactivity of adjacent functional groups [11] [12].
The electron-withdrawing nature of the chlorine substituent deactivates the phenyl ring toward electrophilic aromatic substitution reactions while simultaneously making it more susceptible to nucleophilic aromatic substitution [11] [23]. This electronic effect extends through the molecular framework, potentially influencing the reactivity of both the triazole ring and carboxylic acid functionalities [11] [12].
The para-substitution pattern of the chlorine atom creates a symmetric electronic environment that can affect molecular recognition and binding interactions in biological systems [12] [23]. Studies of similar chlorophenyl-triazole derivatives have demonstrated that the position and nature of substituents significantly impact biological activity and chemical reactivity [12] [23].
The presence of the chlorine atom provides opportunities for further synthetic modifications through nucleophilic aromatic substitution reactions, particularly under conditions that favor displacement of the halogen [11] [23]. The chlorophenyl group also contributes to the overall lipophilicity of the molecule, affecting solubility and distribution properties [12] [23].